5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one
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Overview
Description
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a complex heterocyclic molecule. It features multiple functional groups, including indole, furan, pyrrolidine, and thiazolopyridazine moieties. These structural elements suggest potential biological and pharmacological activities, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the furan ring could produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with various biomolecules can be studied. Its structural similarity to natural products suggests it may have bioactive properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its multifunctional nature makes it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, known for their diverse biological activities.
Furan derivatives: Compounds containing the furan ring, often used in pharmaceuticals and agrochemicals.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their presence in many natural products and drugs.
Thiazolopyridazine derivatives: Compounds containing the thiazolopyridazine ring, studied for their potential therapeutic effects.
Uniqueness
The uniqueness of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one lies in its combination of multiple functional groups within a single molecule. This structural complexity allows it to interact with a wide range of biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c29-18(27-12-9-15-6-1-2-7-16(15)27)14-28-22(30)20-21(19(25-28)17-8-5-13-31-17)32-23(24-20)26-10-3-4-11-26/h1-2,5-8,13H,3-4,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKWYPVJSDDNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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